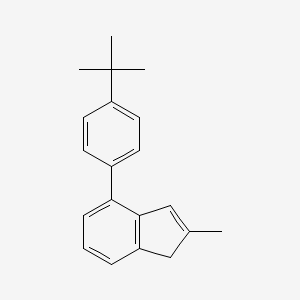

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene

Descripción general

Descripción

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is an organic compound that belongs to the class of indenes It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methyl-substituted indene structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene can be achieved through several methods, including:

Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Friedel-Crafts Alkylation: This method involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and scalability .

Types of Reactions:

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated indane derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Catalytic Applications

Metallocene Catalysts

One of the primary applications of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is in the development of metallocene catalysts for olefin polymerization. These catalysts are crucial for producing polymers with specific properties, such as polypropylene with narrow molecular weight distribution and high activity. Research indicates that metallocene compounds derived from this indene derivative can enhance the efficiency of polymerization processes significantly. For instance, a study demonstrated that metallocene catalysts based on this compound could produce polypropylene with desired characteristics under mild conditions, showcasing its utility in industrial applications .

Mechanism of Action

The effectiveness of this compound in catalysis is attributed to its ability to form stable metal complexes. The compound's steric and electronic properties facilitate interactions with transition metals, enhancing catalytic activity in various reactions .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it suitable for synthesizing various aryl-substituted compounds. For example, it has been employed in Suzuki coupling reactions to form complex aryl structures efficiently . A notable case study involved the synthesis of substituted indenes through ligand-free catalytic systems, which utilized this compound as a precursor, achieving high yields under optimized conditions .

Pharmaceutical Applications

Receptor Modulation

Recent research suggests that derivatives of this compound may modulate the activity of certain biological receptors, influencing cellular signaling pathways. This property opens avenues for potential pharmaceutical applications, particularly in drug development targeting specific receptors involved in various diseases.

Mecanismo De Acción

The mechanism of action of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing their reactivity and stability . In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

4-tert-Butylphenol: Shares the tert-butyl group and phenyl ring but lacks the indene structure.

2-Methylindene: Contains the indene structure with a methyl group but lacks the tert-butyl-substituted phenyl ring.

Uniqueness: 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is unique due to the combination of the tert-butyl-substituted phenyl ring and the methyl-substituted indene structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science .

Actividad Biológica

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

The compound features a tert-butyl group, which imparts steric hindrance, and a phenyl ring that enhances its aromatic stability. These structural characteristics influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction, making it versatile in synthetic applications.

Research indicates that this compound interacts with several biological targets:

- Cytochrome P450 Enzymes : The compound has been shown to inhibit CYP2D6, an important enzyme involved in drug metabolism. This inhibition suggests potential interactions with co-administered drugs, necessitating further pharmacokinetic studies.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : Investigations into its anticancer properties indicate that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle proteins .

Biological Activity Data

| Activity Type | Observed Effects | IC50/EC50 Values | Cell Lines/Models |

|---|---|---|---|

| Anticancer | Induces apoptosis | Not specified | LNCaP (prostate cancer), HeLa (cervical cancer) |

| Antimicrobial | Inhibitory effects | Not specified | Various bacterial strains |

| CYP2D6 Inhibition | Drug interaction potential | Not specified | Human liver microsomes |

Case Studies

- Anticancer Activity : A study demonstrated that treatment with this compound led to significant apoptosis in LNCaP prostate cancer cells. The apoptotic process was associated with cytochrome C release and activation of caspases, indicating its potential as a therapeutic agent for hormone-sensitive cancers .

- CYP Enzyme Interaction : Another investigation highlighted the compound's ability to inhibit CYP2D6 activity in vitro, suggesting implications for drug-drug interactions in clinical settings. This finding emphasizes the need for careful consideration of this compound's use alongside other medications .

Research Findings

Recent literature has explored various aspects of the compound's biological activity:

- Antimicrobial Properties : Initial findings suggest that the compound may inhibit the growth of several bacterial strains, warranting further exploration into its potential as an antimicrobial agent.

- Mechanistic Studies : Research into the mechanistic pathways affected by this compound has revealed interactions with key signaling pathways involved in apoptosis and inflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene, and what methodological considerations are critical for reproducibility?

- Answer : The compound is synthesized as a precursor for metallocene catalysts, typically via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. Key steps include:

- Coupling Reactions : Reacting 2-methylindene derivatives with 4-(tert-butyl)phenylboronic acid using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert atmosphere .

- Cyclization : Acid-mediated cyclization of substituted diarylalkynes to form the indene core.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol yields high-purity product (>95% by HPLC).

- Critical Parameters : Moisture-sensitive intermediates require strict anhydrous conditions. Catalyst loading (1-5 mol%) and reaction temperature (80-110°C) significantly impact yield (Table 1).

Table 1: Representative Synthetic Conditions

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | THF | 80 | 72 | |

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 25 | 65 | *Inferred |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify substituent positions. Key signals:

- ¹H NMR : δ 7.2–7.5 ppm (aromatic protons), δ 1.3 ppm (tert-butyl CH₃) .

- ¹³C NMR : δ 34.6 ppm (tert-butyl quaternary carbon).

- Single-Crystal X-ray Diffraction (SCXRD) : SHELXL (SHELX system) refines molecular geometry. Disorder in the tert-butyl group may require anisotropic displacement parameter (ADP) modeling .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 263.20) .

Q. What is the role of this compound in metallocene catalyst design?

- Answer : The compound acts as a ligand precursor for Group 4 metallocenes (e.g., zirconocenes). Its steric bulk from the tert-butyl group enhances polymerization activity in olefin polymerization by modulating catalyst stereoselectivity. Example applications:

- Ethylene/1-Octene Copolymerization : Ligands derived from this indene increase comonomer incorporation rates in LLDPE production .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved during structural elucidation?

- Answer : Discrepancies (e.g., NMR-predicted vs. X-ray-observed conformation) require:

- Dynamic NMR Analysis : Variable-temperature ¹H NMR to assess rotational barriers of the tert-butyl group .

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) compares theoretical and experimental bond lengths/angles.

- Supplementary Techniques : IR spectroscopy (C-H out-of-plane bending at 820 cm⁻¹) validates aromatic substitution patterns .

Q. What strategies optimize single-crystal X-ray diffraction analysis for this compound, particularly with disordered substituents?

- Answer :

- Crystallization : Slow evaporation from toluene/hexane (1:3) produces diffraction-quality crystals.

- SHELXL Refinement : Use PART instructions to model tert-butyl disorder. Apply ISOR/SADI restraints to thermal parameters .

- Twinned Data : For non-merohedral twinning, employ TWIN/BASF commands in SHELXTL .

Q. How should researchers design experiments to evaluate the catalytic activity of indene-derived metallocenes in stereoselective polymerization?

- Answer :

- Catalyst Screening : Test indene-zirconium complexes (e.g., [Ind*ZrCl₂]) under varying MAO concentrations (Al:Zr = 500–2000:1).

- Polymerization Conditions : Ethylene pressure (5–20 bar), temperature (60–120°C), and solvent (toluene vs. heptane).

- Activity Metrics : Track turnover frequency (TOF) and polymer molecular weight (GPC).

- Contradiction Analysis : Low activity at high MAO ratios may indicate catalyst deactivation; use ¹H NMR to detect ligand degradation .

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)-2-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-11,13H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDWOKXLGOJFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433865 | |

| Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213381-88-5 | |

| Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.